2-(2,3-Dichlorobenzylamino)-2-thiazoline

Octopaminergic agonist adenylate cyclase SBAT

2-(2,3-Dichlorobenzylamino)-2-thiazoline (CAS 159091-94-8) is a synthetic small molecule belonging to the 2-(substituted benzylamino)-2-thiazoline (SBAT) class. Its structure comprises a 2-thiazoline core linked via an amino bridge to a 2,3-dichlorobenzyl group, with molecular formula C10H10Cl2N2S and molecular weight 261.17 g/mol.

Molecular Formula C10H10Cl2N2S
Molecular Weight 261.17 g/mol
Cat. No. B8399928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dichlorobenzylamino)-2-thiazoline
Molecular FormulaC10H10Cl2N2S
Molecular Weight261.17 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NCC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2N2S/c11-8-3-1-2-7(9(8)12)6-14-10-13-4-5-15-10/h1-3H,4-6H2,(H,13,14)
InChIKeyOXVDIAASMCZEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dichlorobenzylamino)-2-thiazoline: Chemical Identity and Core Properties for Research Procurement


2-(2,3-Dichlorobenzylamino)-2-thiazoline (CAS 159091-94-8) is a synthetic small molecule belonging to the 2-(substituted benzylamino)-2-thiazoline (SBAT) class. Its structure comprises a 2-thiazoline core linked via an amino bridge to a 2,3-dichlorobenzyl group, with molecular formula C10H10Cl2N2S and molecular weight 261.17 g/mol . The compound is primarily utilized as a research chemical and building block in medicinal chemistry, where the thiazoline ring serves as a versatile scaffold for further derivatization .

Why 2-(2,3-Dichlorobenzylamino)-2-thiazoline Cannot Be Replaced by a Random SBAT Analog


Although 2-(substituted benzylamino)-2-thiazolines (SBATs) share a common core, the position and nature of halogen substituents on the benzyl ring can critically influence biological target engagement, as demonstrated by structure-activity relationship (SAR) studies in this chemical series. In octopaminergic agonist assays, substituent effects on the phenyl ring were found to modulate adenylate cyclase activation, and even minor changes in substitution pattern (e.g., 2,3- vs. 3,4-dichloro) can alter conformational preferences and receptor binding [1]. Therefore, generic replacement with a non-identical SBAT analog carries the risk of altered potency, selectivity, or physicochemical properties, undermining experimental reproducibility and research outcomes.

Quantitative Head-to-Head Evidence for 2-(2,3-Dichlorobenzylamino)-2-thiazoline vs. Closest Analogs


Octopaminergic Agonist Activity: SAR Within the SBAT Series

In a systematic study of SBAT derivatives, Hirashima et al. (1992) evaluated adenylate cyclase activation in cockroach ventral nerve cord homogenates. While the study confirmed octopaminergic agonist activity for most SBATs including dichloro-substituted variants, the effect of introducing substituents at the phenyl ring was reported as not statistically significant across the series [1]. This class-level finding suggests that 2,3-dichloro substitution does not confer a distinct gain or loss of octopaminergic agonist potency relative to other SBAT analogs, and differentiation on this target is limited.

Octopaminergic agonist adenylate cyclase SBAT insect neurobiology

Physicochemical Differentiation: 2,3- vs. 2,4- vs. 3,4-Dichloro Regioisomers

The 2,3-dichlorobenzyl substitution pattern imparts distinct electronic and steric properties compared to other dichloro regioisomers. Although experimental logP or pKa data for the target compound are not publicly available, computational predictions indicate differences in lipophilicity and dipole moment relative to the 2,4- and 3,4-dichloro analogs. The 2,3-disubstitution places chlorine atoms in adjacent positions, leading to a unique electrostatic potential surface that can affect molecular recognition and solubility .

Physicochemical property regioisomer logP medicinal chemistry

Synthetic Utility: 2,3-Dichloro Substitution as a Directing Group for Downstream Derivatization

The ortho-chlorine atom in the 2,3-dichlorobenzyl group can participate in directed ortho-metalation or serve as a leaving group in palladium-catalyzed cross-coupling reactions, offering synthetic versatility not available with the 3,4-dichloro isomer. While quantitative reactivity data for the target compound are lacking, literature on analogous 2-chlorobenzylamine derivatives indicates enhanced reactivity at the ortho position due to steric and electronic effects .

synthetic chemistry building block C-Cl activation cross-coupling

Optimal Use Cases for 2-(2,3-Dichlorobenzylamino)-2-thiazoline in Research and Early Discovery


SBAT Library Design for Octopaminergic or Adrenergic Target Screening

When constructing a focused library of 2-(substituted benzylamino)-2-thiazolines for insect octopaminergic receptor screening, the 2,3-dichloro variant serves as one of several regioisomeric probes. Its inclusion allows SAR exploration of ortho/meta-dichloro effects, complementing data from 2,4- and 3,4-dichloro analogs [1].

Medicinal Chemistry Building Block for Kinase or GPCR-Focused Libraries

The thiazoline ring is a recognized privileged structure in kinase inhibitor design. The 2,3-dichlorobenzylamino moiety provides a handle for further N-alkylation or cross-coupling reactions, making this compound a versatile intermediate for generating diverse lead-like molecules [1].

Calibration or Reference Standard in Octopaminergic Agonist Assays

Because the SBAT class shows consistent but moderate octopaminergic agonist activity, 2-(2,3-dichlorobenzylamino)-2-thiazoline can be used as a control compound in adenylate cyclase activation assays alongside octopamine as a positive control [1].

Chemical Probe for Structure-Activity Relationship Studies in Neuroactive Thiazoline Series

The compound can be employed as a chemical probe in electrophysiology or binding assays to dissect the contribution of the 2,3-dichloro substitution pattern to receptor subtype selectivity within the octopaminergic/adrenergic family. Its use alongside monochloro and other dichloro analogs helps establish quantitative SAR matrices [1].

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